

# (4-Isobutoxyphenyl)methanamine acetate

## molecular weight

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### Compound of Interest

Compound Name: (4-Isobutoxyphenyl)methanamine acetate

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An In-Depth Technical Guide to **(4-Isobutoxyphenyl)methanamine Acetate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(4-Isobutoxyphenyl)methanamine acetate** is a key organic salt with significant applications in pharmaceutical synthesis. This guide provides a comprehensive technical overview of its core physicochemical properties, centered around its molecular weight, and delves into its synthesis, analytical characterization, and role as a critical intermediate. By synthesizing data from established chemical databases and analytical literature, this document offers field-proven insights and detailed protocols designed for professionals in drug development and chemical research.

## Core Chemical Identity and Physicochemical Properties

**(4-Isobutoxyphenyl)methanamine acetate** is the salt formed from the reaction of the primary amine, (4-Isobutoxyphenyl)methanamine (also known as 4-isobutoxybenzylamine), and acetic acid.<sup>[1]</sup> The formation of the acetate salt is a common strategy in pharmaceutical chemistry to improve the handling characteristics, stability, and crystalline nature of an amine-containing intermediate.

The molecular weight of the salt is a fundamental property derived from the sum of its constituent parts: the parent amine (free base) and the acetate counter-ion. The molecular weight of (4-isobutoxyphenyl)methanamine is 179.26 g/mol, and acetic acid is approximately 60.05 g/mol .[\[2\]](#)[\[3\]](#)

Table 1: Key Physicochemical Properties of **(4-Isobutoxyphenyl)methanamine Acetate**

Property	Value	Source(s)
Molecular Weight	239.31 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	955997-89-4	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	acetic acid;[4-(2-methylpropoxy)phenyl]methanamine	<a href="#">[1]</a>
Synonyms	4-Isobutoxybenzylamine Acetate, Pimavanserin Impurity 7	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Appearance	White solid/crystals	<a href="#">[6]</a>
Parent Amine CAS	4734-09-2	<a href="#">[1]</a> <a href="#">[9]</a>

## Significance in Pharmaceutical Synthesis

The primary driver for the scientific interest in **(4-Isobutoxyphenyl)methanamine acetate** is its role as a crucial intermediate in the synthesis of Pimavanserin.[\[8\]](#) Pimavanserin is a selective serotonin inverse agonist and antagonist targeting the 5-HT2A receptor, used for the treatment of psychosis associated with Parkinson's disease.

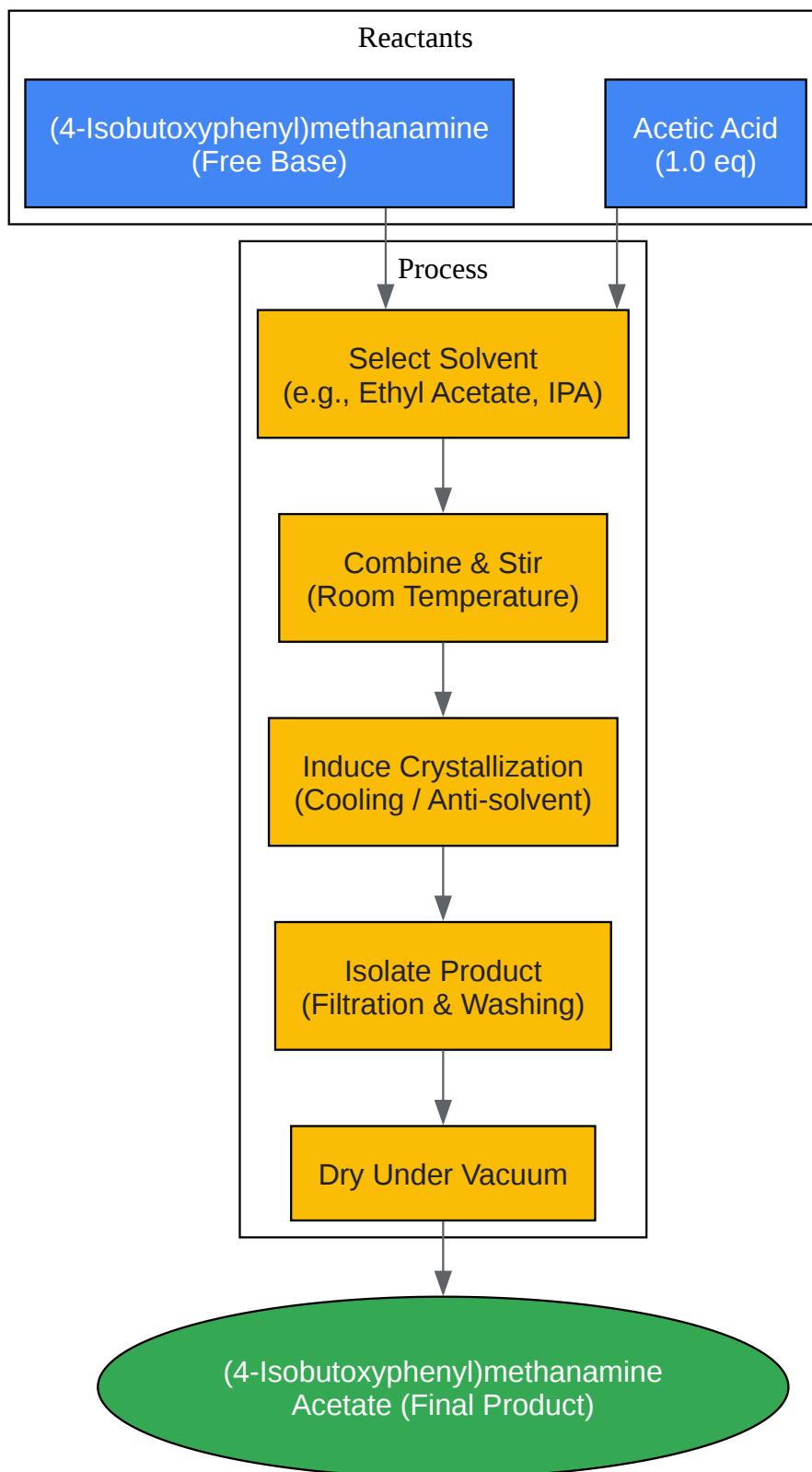
The use of the acetate salt in the manufacturing process offers several advantages:

- Improved Physical Form: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and purify compared to the potentially oily or less stable free base amine.[\[6\]](#)

- Controlled Stoichiometry: Salt formation ensures a precise 1:1 molar ratio of the amine and the acid, which can be critical for subsequent reaction steps.
- Enhanced Purity: The process of crystallization during salt formation is an effective purification step, helping to remove process-related impurities.

## Synthesis and Purification Workflow

The synthesis of **(4-Isobutoxyphenyl)methanamine acetate** is a straightforward acid-base reaction. The causality behind this choice is rooted in the desire for a stable, isolatable solid with high purity.



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Caption: Logical workflow for the synthesis of **(4-Isobutoxyphenyl)methanamine acetate**.

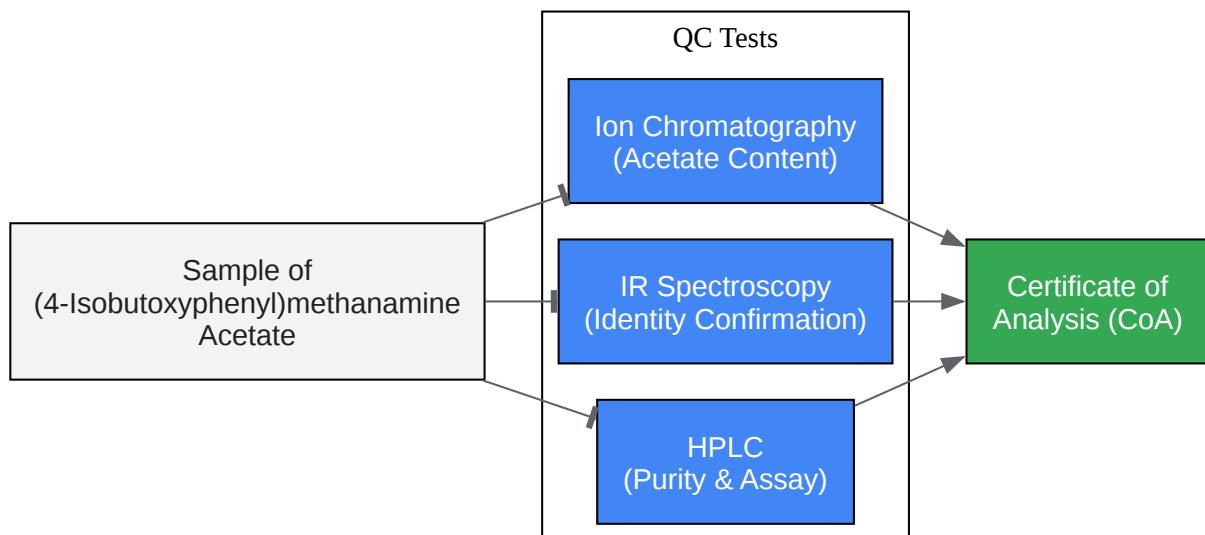
## Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the formation of a precipitate provides a clear indication of successful salt formation.

- **Dissolution:** Dissolve 10.0 g of (4-Isobutoxyphenyl)methanamine (free base) in 100 mL of a suitable organic solvent like ethyl acetate in a clean reaction flask. Rationale: Ethyl acetate is a good solvent for the free base but often a poor solvent for the resulting salt, facilitating precipitation.
- **Acid Addition:** While stirring, slowly add an equimolar amount of glacial acetic acid (approximately 3.35 mL) to the solution at room temperature.
- **Precipitation:** Continue stirring for 1-2 hours. The formation of a white precipitate indicates the formation of the acetate salt. The reaction is typically exothermic, and cooling may be used to maximize yield.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake with a small amount of cold ethyl acetate (2 x 20 mL) to remove any unreacted starting materials. Rationale: Using a cold solvent minimizes the dissolution of the desired product during washing.
- **Drying:** Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

## Analytical Characterization and Quality Control

For a pharmaceutical intermediate, rigorous analytical control is mandatory. A multi-faceted approach is required to confirm identity, purity, and the correct salt stoichiometry.



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Caption: Standard analytical workflow for quality control of the amine acetate salt.

## Protocol 1: Purity Determination by HPLC

This protocol establishes the purity of the amine component and quantifies impurities.

- Column: C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 10  $\mu$ L.

- Sample Preparation: Dissolve 1 mg/mL of the salt in a 50:50 mixture of Mobile Phase A and B.
- Validation: The method is validated by observing a sharp, primary peak for the (4-Isobutoxyphenyl)methanamine cation and quantifying any other peaks as impurities based on their area percentage.

## Protocol 2: Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the amine salt functional group.[\[10\]](#) The reaction of a primary amine ( $\text{R}-\text{NH}_2$ ) with an acid results in the formation of a primary ammonium salt ( $\text{R}-\text{NH}_3^+$ ).[\[10\]](#)

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan from  $4000 \text{ cm}^{-1}$  to  $400 \text{ cm}^{-1}$ .
- Expected Peaks:
  - N-H<sup>+</sup> Stretching: A very broad and strong absorption band is expected in the  $3200\text{-}2800 \text{ cm}^{-1}$  region. This is highly characteristic of the ammonium cation and distinguishes it from the sharper N-H stretches of the free amine.[\[10\]](#)
  - N-H<sup>+</sup> Bending: Look for bending vibrations in the  $1600\text{-}1500 \text{ cm}^{-1}$  range.
  - Carboxylate C=O Stretching: A strong peak from the acetate counter-ion should appear around  $1700\text{-}1600 \text{ cm}^{-1}$ .

## Advanced Technique: Ion Chromatography (IC) for Counter-Ion Analysis

While HPLC confirms the purity of the cation, it is crucial to verify the identity and amount of the acetate anion to ensure correct salt formation. IC is an ideal technique for this.[\[11\]](#)[\[12\]](#)

- Rationale: IC is specifically designed to separate and quantify ions. This method can confirm that acetate is the only counter-ion present and that it exists in the correct molar ratio.[11][12]
- System: A suppressed conductivity ion chromatography system is used.[11]
- Column: An anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™) is used to separate acetate from other potential anionic impurities like chloride or sulfate.[12]
- Eluent: A potassium hydroxide (KOH) gradient is typically employed.[12]
- Validation: The retention time of the peak is compared to a certified acetate standard, and the peak area is used to calculate the weight percent of acetate in the sample, which should align with the theoretical value of ~25.1% for a 1:1 salt.

## Safety and Handling

According to the Globally Harmonized System (GHS) classifications, **(4-Isobutoxyphenyl)methanamine acetate** is associated with the following hazards:

- Acute Toxicity (Oral/Inhalation): May be harmful or toxic if swallowed or inhaled.[1]
- Irritation: Can cause skin and eye irritation.[1][6]

Standard Laboratory Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid generating dust.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

## Conclusion

**(4-Isobutoxyphenyl)methanamine acetate**, with a definitive molecular weight of 239.31 g/mol, is more than a simple chemical compound; it is an enabling intermediate in modern

pharmaceutical manufacturing.[1][4][5] This guide has detailed its chemical properties, outlined a robust synthesis protocol, and presented a comprehensive analytical workflow essential for its quality control. For researchers and developers, a thorough understanding of these technical aspects is paramount for ensuring the consistency, purity, and ultimate success of the final active pharmaceutical ingredient.

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